4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-thiadiazole-5-carboxamide core linked to a pyrazolo[3,4-d]pyrimidine scaffold via an ethyl spacer. The pyrimidin-2-yl-piperazine moiety further enhances its structural complexity. Its design likely targets kinase inhibition or calcium signaling pathways, given the prevalence of similar scaffolds in such applications .
Properties
IUPAC Name |
4-methyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N11OS/c1-13-15(32-27-26-13)18(31)20-5-6-30-17-14(11-25-30)16(23-12-24-17)28-7-9-29(10-8-28)19-21-3-2-4-22-19/h2-4,11-12H,5-10H2,1H3,(H,20,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKATVSNJOWSKKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N11OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is tyrosine kinases. Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes including cell division, growth, and death.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects various biochemical pathways. It blocks the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model. This suggests that it may exert anti-angiogenic effects, which could be beneficial in the treatment of diseases such as cancer where angiogenesis plays a crucial role.
Pharmacokinetics
It’s structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate)
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinases, leading to the disruption of various cellular processes such as cell division, growth, and death. This can result in significant molecular and cellular effects, including the potential to inhibit the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the regulation of cell division and growth. The compound binds to the active site of these enzymes, preventing their normal function and thereby inhibiting the proliferation of cancer cells. Additionally, it interacts with DNA, leading to alterations in gene expression and cellular metabolism.
Cellular Effects
The effects of this compound on various cell types are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By inhibiting tyrosine kinases, the compound disrupts the signaling pathways that promote cell proliferation, leading to reduced tumor growth. Furthermore, it affects gene expression by binding to DNA, resulting in changes in the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways that are essential for cell growth and survival. Additionally, the compound interacts with DNA, leading to changes in gene expression and the activation of apoptotic pathways. These molecular interactions contribute to its anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, persist over time, although the potency may decrease as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its therapeutic efficacy, as it needs to reach its target sites to exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It has been found to localize primarily in the nucleus, where it interacts with DNA and affects gene expression. Additionally, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Biological Activity
The compound 4-methyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action, particularly in the fields of oncology and infectious diseases.
Structure and Properties
This compound incorporates several pharmacophoric elements:
- Pyrimidine and Piperazine Moieties : Known for their roles in various biological activities, including anti-cancer and anti-infective properties.
- Thiadiazole Ring : Often associated with antimicrobial and anti-inflammatory activities.
The molecular formula for this compound is , with a molecular weight of approximately 385.5 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, phenylpyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM . In vitro assays demonstrated that these compounds could inhibit tumor growth in breast cancer models (MCF-7), induce apoptosis, and disrupt cell migration and cycle progression .
Antimicrobial Activity
Compounds featuring the pyrimidine and thiadiazole components have been linked to notable antimicrobial effects. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been reported to possess broad-spectrum activity against various pathogens . The structural modifications in the target compound may enhance its interaction with microbial targets.
Molecular docking studies suggest that this compound may interact with key protein targets involved in cell proliferation and survival. The binding affinity to specific kinases has been a focus of research, revealing potential pathways for therapeutic intervention . The presence of multiple heterocycles allows for diverse interactions within the active sites of target proteins.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of similar compounds, it was found that certain derivatives could significantly reduce cell viability in various cancer cell lines. The compound's ability to induce apoptosis through caspase activation was highlighted as a critical mechanism .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiadiazole-containing compounds. These studies demonstrated that the target compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent .
Data Table: Biological Activity Summary
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. For instance, studies have demonstrated its effectiveness against acute myeloid leukemia by modulating protein kinase activity .
- Antimicrobial Properties : Similar compounds within the same structural class have been reported to possess antimicrobial activity, suggesting potential for this compound as an antibiotic or antifungal agent .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- A study on a related thiazole-pyrimidine derivative showed promising results in inhibiting tumor growth in vivo models .
- Another investigation focused on the synthesis and biological evaluation of pyrazolo-thiazole derivatives indicated potential for developing new anticancer agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Modifications
BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- Core Structure : Shares the 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety but replaces the pyrazolo-pyrimidine with a bis(trifluoromethyl)pyrazole-phenyl group.
- Activity : A well-characterized Orai1/CRAC channel inhibitor (IC₅₀ ~1–5 μM), used to study store-operated calcium entry (SOCE) in cancer and cardiovascular systems .
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- Core Structure : Retains the 4-methyl-1,2,3-thiadiazole-5-carboxamide but uses a simple chloro-methylphenyl substituent.
- Activity : Functions as a plant activator, inducing systemic acquired resistance (SAR) via salicylic acid (SA) pathways. It mitigates salt stress-induced disease susceptibility in tomatoes .
- Key Difference : Simpler aromatic substitution limits its therapeutic scope to agricultural applications rather than mammalian targets .
Compound 7p (N-(3-Benzyl-5-hydroxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- Core Structure : Similar thiadiazole-carboxamide core but linked to a benzyl-hydroxyphenyl group.
- Activity : Demonstrates moderate antimycobacterial activity (MIC = 2.5 μg/mL against Mtb H37Ra) .
Compound 33 (4-Methyl-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide)
- Core Structure : Integrates a 1,2,4-oxadiazole and trifluoromethylpyrazole into the thiadiazole-carboxamide framework.
- Activity : Exhibits enhanced metabolic stability due to the oxadiazole group, making it suitable for in vivo studies .
- Key Difference : The oxadiazole substitution improves pharmacokinetic properties but may alter target specificity .
Antimicrobial Activity
- The primary compound’s pyrazolo-pyrimidine-piperazine unit may enhance binding to bacterial kinases or DNA gyrase, similar to quinolones. In contrast, Compound 7p shows direct antimycobacterial activity .
MIC Comparison :
Compound Target Organism MIC (μg/mL) Compound 7p Mtb H37Ra 2.5 Tiadinil Plant pathogens N/A BTP2 Mammalian cells IC₅₀: 1–5 μM
Calcium Signaling Modulation
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Compound 33’s 1,2,4-oxadiazole group reduces oxidative metabolism, enhancing half-life compared to the primary compound’s pyrimidine-piperazine unit, which may increase solubility but also susceptibility to hydrolysis .
- Lipophilicity : BTP2’s bis(trifluoromethyl) group increases logP (~4.5), favoring blood-brain barrier penetration, whereas the primary compound’s ethyl-piperazine linker may improve aqueous solubility .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step pathways requiring precise control of reaction conditions. Critical parameters include:
- Solvent Selection : Acetonitrile (dry) is often used for alkylation reactions (e.g., coupling with alkyl halides), while dichloromethane is suitable for isocyanate-mediated urea/thiourea formations .
- Temperature : Room temperature is preferred for coupling reactions to avoid side products, whereas reflux conditions may be needed for cyclization steps .
- Catalysts : Base catalysts like K₂CO₃ are essential for deprotonation in nucleophilic substitutions .
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity, as demonstrated in similar pyrazolo[3,4-d]pyrimidine syntheses .
Basic Question: Which analytical techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions, especially the pyrimidine and piperazine moieties. For example, aromatic protons in the pyrazolo[3,4-d]pyrimidine core resonate at δ 8.5–9.0 ppm, while piperazine protons appear as broad singlets near δ 3.0–3.5 ppm .
- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting protonated ions .
- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and thiadiazole C-S (650–750 cm⁻¹) provide additional structural validation .
Advanced Question: How can researchers design experiments to evaluate its biological activity, given limited direct data?
Methodological Answer:
- Kinase Inhibition Assays : Prioritize kinases known to interact with pyrazolo[3,4-d]pyrimidine scaffolds (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity studies, with IC₅₀ determination via MTT assays. Include positive controls like staurosporine .
- SAR Exploration : Systematically modify substituents (e.g., pyrimidin-2-yl piperazine, thiadiazole methyl group) to assess impact on activity .
Advanced Question: What strategies resolve contradictions in reported synthetic methods for analogous compounds?
Methodological Answer:
Contradictions in solvent choice (e.g., acetonitrile vs. dichloromethane) or reaction times may arise from differences in intermediate stability. To address this:
- DoE (Design of Experiments) : Use factorial designs to test variables (solvent polarity, temperature) and identify optimal conditions .
- In Situ Monitoring : Employ techniques like TLC or HPLC to track reaction progress and intermediate degradation .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict solvent effects on reaction pathways, as demonstrated in ICReDD’s reaction design framework .
Advanced Question: How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to forecast solubility, permeability, and CYP450 interactions. For example, the thiadiazole moiety may reduce solubility, prompting addition of polar substituents .
- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding with the pyrimidine ring and hydrophobic contacts with the piperazine group .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with sustained target engagement .
Basic Question: What are common pitfalls in characterizing this compound’s purity, and how are they mitigated?
Methodological Answer:
- HPLC Challenges : Co-elution of impurities with similar polarity can occur. Use gradient elution (e.g., 10–90% acetonitrile in water) and dual-wavelength UV detection (254 nm and 280 nm) .
- Recrystallization Issues : Polymorphism may affect crystal structure. Test multiple solvents (ethanol, ethyl acetate) and slow-cooling rates to isolate stable crystalline forms .
- Elemental Analysis Discrepancies : Hygroscopicity of the piperazine moiety can skew results. Ensure thorough drying (<0.1% moisture via Karl Fischer titration) before analysis .
Advanced Question: How can researchers leverage structural analogs to infer mechanism of action?
Methodological Answer:
- Pharmacophore Mapping : Compare the compound’s structure to known kinase inhibitors (e.g., imatinib’s pyridine and piperazine motifs). Overlap in hydrogen-bond acceptors suggests ATP-binding site targeting .
- Bioisosteric Replacement : Replace the thiadiazole with oxadiazole to assess impact on potency, guided by precedent in anti-inflammatory analogs .
- Proteomics Profiling : Use affinity chromatography coupled with mass spectrometry to identify binding partners in cell lysates, as done for triazole-containing derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
